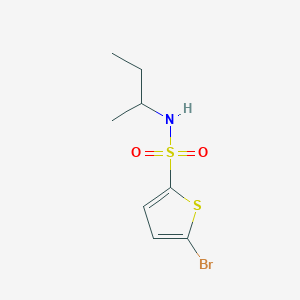![molecular formula C23H30N2O7S B296904 N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296904.png)
N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mécanisme D'action
CP-47 acts as a potent agonist of the cannabinoid receptors in the brain. Specifically, it binds to the CB1 receptor, which is primarily located in the central nervous system. This binding leads to a series of downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channel activity. These effects ultimately lead to the analgesic and anti-inflammatory properties of CP-47.
Biochemical and Physiological Effects:
CP-47 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, CP-47 has been shown to have anxiolytic effects, meaning that it may be useful in the treatment of anxiety disorders. Additionally, CP-47 has been shown to have appetite-stimulating effects, which could make it useful in the treatment of conditions such as cachexia and anorexia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-47 for lab experiments is its potency. Because it is a synthetic compound, it can be produced in high purity and concentration, which makes it ideal for use in in vitro and in vivo experiments. Additionally, because it acts as a potent agonist of the CB1 receptor, it can be used to study the effects of cannabinoid receptor activation in a controlled manner.
One of the limitations of CP-47 for lab experiments is its potential for toxicity. Because it is a synthetic compound, its long-term effects on the body are not well understood. Additionally, because it acts as a potent agonist of the CB1 receptor, it may have psychoactive effects that could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on CP-47. One area of interest is in the development of CP-47 analogs that have improved pharmacological properties. For example, researchers may look for analogs that have increased potency or selectivity for the CB1 receptor. Additionally, researchers may explore the use of CP-47 in combination with other drugs to enhance its therapeutic effects.
Another area of interest is in the development of new methods for the synthesis of CP-47. Because the current synthesis method is complex and requires specialized equipment and expertise, researchers may look for ways to simplify the process and increase the yield of the final product.
Conclusion:
CP-47 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoid receptor activation in a controlled manner. While there are some limitations to its use in lab experiments, CP-47 has shown promise in the treatment of chronic pain, inflammation, anxiety, and appetite loss. Future research on CP-47 and its analogs may lead to the development of new and effective treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of CP-47 involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyaniline. These two compounds are reacted in the presence of a base to form an intermediate product. The intermediate is then reacted with cyclopentyl magnesium bromide to form the final product, CP-47. The purity and yield of CP-47 can be optimized through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CP-47 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. CP-47 has been shown to be a potent analgesic in animal models, and it has been suggested that it may be effective in treating neuropathic pain. Additionally, CP-47 has been studied for its potential anti-inflammatory properties, which could make it useful in the treatment of conditions such as multiple sclerosis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C23H30N2O7S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide |
InChI |
InChI=1S/C23H30N2O7S/c1-29-17-9-11-20(30-2)19(13-17)25(15-23(26)24-16-7-5-6-8-16)33(27,28)18-10-12-21(31-3)22(14-18)32-4/h9-14,16H,5-8,15H2,1-4H3,(H,24,26) |
Clé InChI |
KOCAOSRWPQMXPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)